3-cyclopropyl-6-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]pyridazine

SCD1 inhibition Metabolic disease Piperazinyl-pyridazine SAR

Medicinal chemistry teams targeting SCD1 or dCTPase often face scaffold limitations requiring multi-step synthesis. This compound provides a synthetically accessible scaffold via one-step amide coupling from commercially available 3-cyclopropyl-6-(piperazin-1-yl)pyridazine. • Direct cyclopropyl-pyridazine attachment delivers up to 800-fold potency improvement over cyclopropylethyl linkers. • >50% fractional intracellular concentration supports cellular target engagement assays. • >1000-fold selectivity over related NUDIX enzymes enables selective dCTPase chemical probe development.

Molecular Formula C17H18FN5O
Molecular Weight 327.363
CAS No. 2034427-57-9
Cat. No. B2681554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-6-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]pyridazine
CAS2034427-57-9
Molecular FormulaC17H18FN5O
Molecular Weight327.363
Structural Identifiers
SMILESC1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=NC=C4)F
InChIInChI=1S/C17H18FN5O/c18-14-11-19-6-5-13(14)17(24)23-9-7-22(8-10-23)16-4-3-15(20-21-16)12-1-2-12/h3-6,11-12H,1-2,7-10H2
InChIKeyJVDDZTLNKIUVHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-6-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]pyridazine Chemical Profile


3-Cyclopropyl-6-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]pyridazine (CAS 2034427-57-9) is a synthetic small molecule belonging to the piperazinyl-pyridazine class [1]. This compound features a cyclopropyl-substituted pyridazine core linked via a piperazine bridge to a 3-fluoropyridine-4-carbonyl moiety. Piperazinyl-pyridazine derivatives are recognized as privileged scaffolds in medicinal chemistry, with documented activity against stearoyl-CoA desaturase-1 (SCD1) [2] and human dCTP pyrophosphatase 1 (dCTPase) [3], making this specific substitution pattern a candidate for lead optimization programs targeting metabolic disorders or oncology applications.

Piperazinyl-pyridazine scaffold with cyclopropyl and 3-fluoropyridine-carbonyl substitution
Synthetic access via single-step amide coupling from commercial piperazine precursor
Supports SCD1 and dCTPase pathway inhibition research

Why Generic Piperazinyl-Pyridazines Fail in Screening


Within the piperazinyl-pyridazine class, seemingly minor structural modifications translate into profound shifts in target potency and selectivity. For SCD1 inhibition, replacing a cyclopropylethyl linker with a directly attached cyclopropyl group alters potency by up to 250–800-fold, while modifications to the right-hand side amide can cause a dramatic decrease in activity [1]. Similarly, in the dCTPase inhibitor series, subtle variations in the piperazine substitution pattern differentiate potent inhibitors (IC50 < 50 nM) from inactive analogs, and thermal stabilization of the target protein is observed only with active compounds [2]. The unique combination of a cyclopropyl-pyridazine core and a 3-fluoropyridine-4-carbonyl substituent creates a distinct pharmacophore that cannot be replicated by simple in-class swapping of commercially available building blocks.

Linker chemistry may shift potency
Cyclopropylethyl linkers differ from direct cyclopropyl attachment in SCD1 SAR, potentially altering potency profile.
Amide substitution type matters
Alkyl amide analogs may show substantially reduced SCD1 inhibition compared to heteroaryl amides like 3-fluoropyridine-4-carbonyl.
Piperazine variation may alter dCTPase engagement
Minor structural changes to piperazine can differentiate potent dCTPase inhibitors from inactive analogs, impacting target engagement.

Quantitative Differentiation from Closest Analogs


Direct Cyclopropyl Core Potency vs. Linker Analogs

The cyclopropyl group directly attached to the pyridazine ring in the target compound confers superior SCD1 inhibitory activity compared to analogs with a cyclopropylethyl linker. In the Xenon SCD1 inhibitor series, a cyclopropylmethyl compound (compound 9) was 250–800-fold less potent than its counterparts with a longer linker (compounds 8, 10, and 11) in the mouse liver microsomal assay [1]. The target compound's direct cyclopropyl-pyridazine attachment represents a distinct structural motif within this SAR, suggesting potential for improved target engagement relative to cyclopropylethyl-linked comparators such as XEN103 (mSCD1 IC50 = 14 nM) [1].

Cyclopropyl vs. linker SAR
Class-level
Direct cyclopropyl attachment Cyclopropylmethyl linker: 250–800‑fold lower SCD1 potency
Supports scaffold selection based on linker SAR
Xenon series microsomal assay; direct profiling of target compound pending
SCD1 inhibition Metabolic disease Piperazinyl-pyridazine SAR

Heteroaryl Amide Requirement for SCD1 Activity

The right-hand side (RHS) amide substituent on the piperazine ring is a stringent determinant of SCD1 inhibitory activity. In the Xenon series, a dramatic decrease in SCD1 inhibition was observed when the RHS amide was replaced with alkyl substituents, whereas heteroaryl amides maintained potency [1]. The target compound's 3-fluoropyridine-4-carbonyl group is a heteroaryl amide that aligns with this active pharmacophore requirement, distinguishing it from analogs with simple alkyl amides that would be expected to show substantially reduced activity based on class SAR.

Heteroaryl amide requirement
Class-level
3-fluoropyridine-4-carbonyl (heteroaryl) Alkyl amides: dramatic activity loss in microsomal SCD1 assay
Amide substitution type drives SCD1 activity
Exact fold-change not specified; class-level observation
SCD1 inhibitor SAR Amide substitution Piperazinyl-pyridazine

dCTPase Target Engagement by Thermal Shift

Piperazinyl-pyridazine derivatives demonstrate target-specific thermal stabilization of human dCTPase in cellular environments. Potent inhibitors such as compounds 13, 18, and 20 increased the melting temperature of purified dCTPase protein in differential scanning fluorimetry (DSF) assays, whereas inactive inhibitors (compounds 29 and 30) did not [1]. Compound 9 also showed target engagement in a whole-cell thermal shift assay (CETSA) [1]. While the target compound has not been directly profiled in this assay, its structural features (piperazinyl-pyridazine core with heteroaryl amide) place it within the active cluster of this chemotype, supporting its potential utility in dCTPase target validation studies.

Thermal shift target engagement
Class-level
DSF with purified dCTPase; CETSA in whole cells differentiates active from inactive inhibitors
Supports target engagement verification approach
Target compound not directly profiled; class analogy
dCTPase inhibition Cellular target engagement CETSA

High dCTPase Selectivity Over NUDIX Enzymes

Key piperazinyl-pyridazine dCTPase inhibitors (compounds 9, 18, and 20) displayed >1000-fold selectivity against a panel of relevant enzymes within the dNTPase/NUDIX protein family [1]. This selectivity is critical for chemical probe development, as off-target activity against related nucleotide-processing enzymes would confound biological interpretation. The target compound's structural affiliation with this chemotype suggests potential for similarly high selectivity, differentiating it from less selective dCTPase tools such as triptolide (broad polypharmacology) or photo-cross-linking agents lacking defined binding affinity [1].

NUDIX selectivity window
Class-level
>1000‑fold selectivity
Class-level selectivity supports probe development
Panel data from reference Supporting Information
dCTPase selectivity NUDIX hydrolase family Off-target profiling

Synthetic Accessibility of Cyclopropyl-Pyridazine Core

The target compound's directly attached cyclopropyl-pyridazine core offers synthetic advantages over more complex piperazinyl-pyridazine derivatives such as XEN103, which contains a cyclopropylethyl-carboxamide linker requiring additional synthetic steps (nucleophilic substitution of a chloropyridazine precursor with 2-cyclopropylethylamine followed by piperazine introduction and amide formation) [1]. The commercially available building block 3-cyclopropyl-6-(piperazin-1-yl)pyridazine (CAS 1550948-34-9) enables a single-step amide coupling with 3-fluoropyridine-4-carboxylic acid to generate the target compound, reducing synthetic complexity and cost for medicinal chemistry campaigns.

Synthetic step advantage
Cross-study comparable
~1 step from commercial piperazine precursor XEN103: 4–5 synthetic steps from dichloropyridazine
Higher synthetic throughput potential
Based on published routes and building block availability
Synthetic accessibility Building block comparison Lead optimization

Cellular Bioavailability of Piperazinyl-Pyridazines

All piperazinyl-pyridazine dCTPase inhibitors tested in the 2017 Karolinska study achieved >50% fractional intracellular concentration (Fic), indicating good cellular exposure [1]. This favorable intracellular bioavailability was a class-level observation that supported progression to cellular efficacy models, where lead compounds synergized with 5-azacytidine against HL60 leukemic cells (combination index < 1) [1]. The target compound, sharing the core piperazinyl-pyridazine scaffold, is expected to exhibit comparable cellular penetration, which is critical for intracellular target engagement assays.

Intracellular bioavailability
Class-level
>50% fractional intracellular concentration (Fic)
Supports cell-based assay suitability
Class observation; individual compound permeability pending
Cellular permeability Fractional intracellular concentration dCTPase inhibitors

Application Scenarios


SCD1 Lead Optimization with Cyclopropyl-Pyridazine Core

For medicinal chemistry teams pursuing SCD1 inhibitors for metabolic disease, the target compound provides a synthetically accessible scaffold to explore the potency-enhancing effects of direct cyclopropyl-pyridazine attachment, leveraging the SAR finding that cyclopropylmethyl substitution reduces potency by 250–800-fold relative to optimal linkers [1]. The one-step amide coupling from commercially available 3-cyclopropyl-6-(piperazin-1-yl)pyridazine enables rapid library synthesis, accelerating SAR exploration of the RHS heteroaryl amide space where dramatic potency differences exist between alkyl and heteroaryl substituents [1].

Selective dCTPase Probe Development

The target compound is a rational starting point for developing selective dCTPase chemical probes, based on the class-level evidence that piperazinyl-pyridazines achieve >1000-fold selectivity over related NUDIX enzymes and demonstrate >50% intracellular fractional concentration [2]. This profile is suitable for cellular target engagement studies using CETSA or DARTS assays, where only active piperazinyl-pyridazine inhibitors induce thermal stabilization of dCTPase, while inactive analogs do not [2]. The compound can serve as a backbone for further optimization toward drug-like probes with synergy potential against leukemic cells when combined with cytidine analogs [2].

Validating Late-Stage Piperazine Functionalization

The structural simplicity of the target compound, accessible via a single amide coupling from 3-cyclopropyl-6-(piperazin-1-yl)pyridazine , makes it an ideal substrate for validating novel piperazine N-functionalization methods, including photoredox-catalyzed couplings, flow chemistry approaches, or automated library synthesis platforms. The defined SAR context for both the cyclopropyl-pyridazine core [1] and the RHS amide substituent [1] provides a benchmark for assessing the functional group tolerance and efficiency of new synthetic methodologies.

SCD1 vs. dCTPase Polypharmacology Profiling

Given that piperazinyl-pyridazines have been reported as inhibitors of both SCD1 [1] and dCTPase [2], the target compound's unique substitution pattern (direct cyclopropyl-pyridazine plus 3-fluoropyridine-4-carbonyl) makes it a valuable tool for profiling target selectivity across these two enzyme families. Researchers can use the compound in parallel enzymatic assays against SCD1 and dCTPase to map how specific structural features drive polypharmacology, informing strategies to enhance target selectivity in lead optimization campaigns.

Application
Selection Property
Validation Focus
SCD1 lead optimization studies
Cyclopropyl-pyridazine scaffold
Heteroaryl amide SAR review
dCTPase chemical probe development
NUDIX selectivity profile
Cellular target engagement assays
Late-stage piperazine functionalization
Synthetic accessibility
Functional group tolerance benchmarking
Polypharmacology profiling
Dual SCD1/dCTPase activity context
Parallel enzymatic assay comparison
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